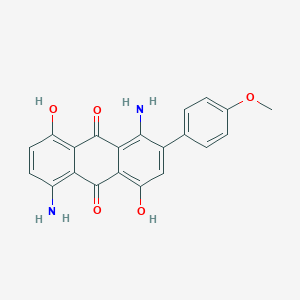
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone, also known as Lucanthone, is a synthetic anthraquinone derivative that has been extensively studied for its potential use in cancer therapy. In
Scientific Research Applications
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Mechanism of Action
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and repair. 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone also induces DNA damage and cell cycle arrest, leading to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has been shown to have a low toxicity profile in animal studies. It is rapidly metabolized in the liver and excreted in the urine. 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has also been shown to have anti-inflammatory and antiviral effects.
Advantages and Limitations for Lab Experiments
One advantage of 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone is its ability to sensitize cancer cells to radiation therapy and chemotherapy, potentially improving the efficacy of these treatments. However, 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has limited solubility in water, which can make it difficult to administer in animal studies. Additionally, 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has a short half-life in the body, which may limit its effectiveness in clinical settings.
Future Directions
There are several future directions for 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone research. One area of interest is the development of more potent and selective analogs of 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone that can be used in cancer therapy. Another area of interest is the use of 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone in combination with other anticancer agents to improve treatment outcomes. Additionally, the potential use of 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone in other diseases, such as viral infections and autoimmune disorders, warrants further investigation.
Synthesis Methods
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone is synthesized by the reaction of 2-bromo-1,4-dimethoxyanthraquinone with 4-aminophenol in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to yield 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone.
properties
CAS RN |
13698-89-0 |
|---|---|
Product Name |
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone |
Molecular Formula |
C21H16N2O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O5/c1-28-10-4-2-9(3-5-10)11-8-14(25)17-18(19(11)23)21(27)16-13(24)7-6-12(22)15(16)20(17)26/h2-8,24-25H,22-23H2,1H3 |
InChI Key |
XDWMUDQKNPIWDS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |
Other CAS RN |
31288-44-5 13698-89-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



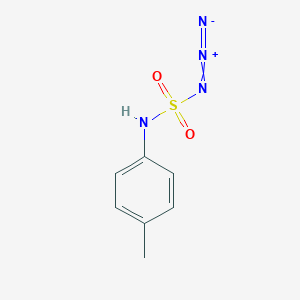
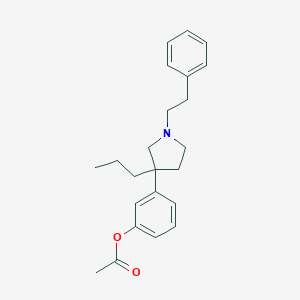
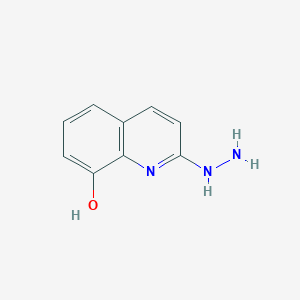

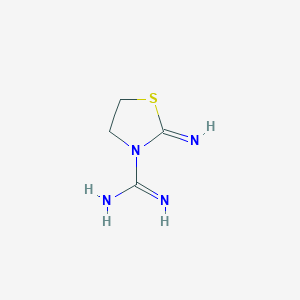
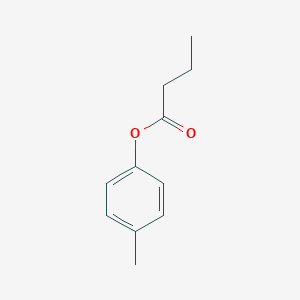
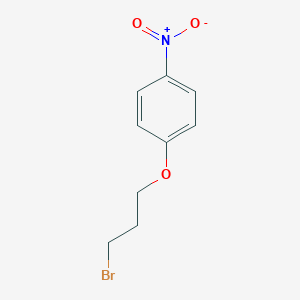
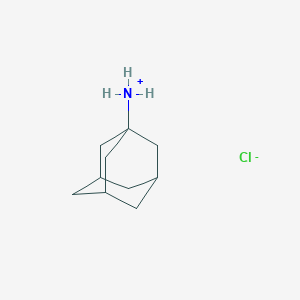
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
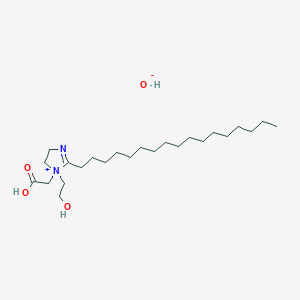
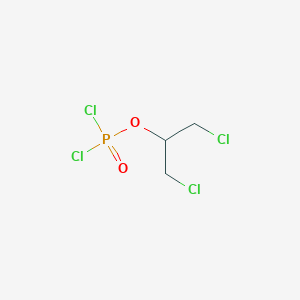
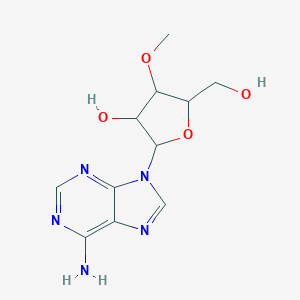
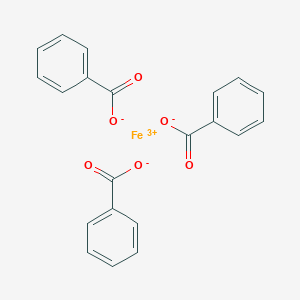
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)